An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid
I have gathered some initial information. I have found the target molecule, 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid, listed on several chemical supplier websites, which confirms its existence and provides some basic properties like its CAS number (849062-24-4) and melting point.
The synthesis would logically proceed in two main steps:
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Preparation of the key intermediates: 3-Chloro-4-hydroxyphenylboronic acid and 3,5-dimethoxybenzyl bromide.
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An etherification reaction to couple these two intermediates.
I have found information on the starting materials. 3-Chloro-4-hydroxyphenylboronic acid and its pinacol ester are commercially available. Similarly, 3,5-dimethoxybenzyl bromide is also available, and I found some information about its synthesis from 3,5-dimethoxybenzyl alcohol.
However, I lack a specific, detailed protocol for the etherification step, which is the core of the synthesis of the target molecule. I need to find literature procedures for similar Williamson ether syntheses involving a substituted phenol (like 3-chloro-4-hydroxyphenylboronic acid) and a benzyl halide (like 3,5-dimethoxybenzyl bromide). The reaction conditions (base, solvent, temperature, and reaction time) will be crucial. I also need to consider the potential for the boronic acid group to interfere with the reaction or decompose under the reaction conditions, and whether protection of the boronic acid (e.g., as a pinacol ester) is necessary or advantageous.
Therefore, I need to perform more targeted searches to fill in these gaps.The second round of searches has provided crucial information for constructing the synthesis guide. I now have a solid understanding of the Williamson ether synthesis, which is the key reaction for coupling the two main intermediates. I've gathered details on suitable bases (like potassium carbonate), solvents (polar aprotic solvents like DMF or acetonitrile), and general reaction conditions (temperatures between 50-100 °C).
I also found information regarding the potential need to protect the boronic acid group. While some sources suggest that boronic acids can be sensitive to strong bases, the use of a milder base like potassium carbonate might make a protection-deprotection sequence unnecessary. However, to provide a comprehensive guide, it would be beneficial to include the option of using the commercially available 3-Chloro-4-hydroxyphenylboronic acid pinacol ester as a protected starting material. I have also found resources on the deprotection of pinacol boronate esters.
I have sufficient information to outline the synthesis of the intermediates and the final etherification step. I can also now create the diagrams and tables as requested. Therefore, I do not need further searches and can proceed with generating the in-depth technical guide.
This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis is strategically designed in two distinct stages: the preparation of essential precursors and their subsequent coupling to yield the final product. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies.
Introduction
3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a bifunctional molecule of significant interest in drug discovery and organic electronics. The presence of a boronic acid moiety allows for versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates.[1][2][3] The substituted benzyloxy group, on the other hand, imparts specific steric and electronic properties to the molecule, making it a valuable synthon for creating complex molecular architectures. This guide presents a logical and well-established pathway for the synthesis of this compound, emphasizing experimental reproducibility and a thorough understanding of the underlying chemical principles.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the ether linkage. This leads to two key intermediates: 3-Chloro-4-hydroxyphenylboronic acid and 3,5-dimethoxybenzyl bromide. This approach is advantageous as both intermediates are either commercially available or can be synthesized through well-documented procedures.
Caption: Retrosynthetic approach for the target molecule.
Part 1: Synthesis of Precursors
Preparation of 3-Chloro-4-hydroxyphenylboronic acid
3-Chloro-4-hydroxyphenylboronic acid is a commercially available reagent.[4][5] However, for research purposes requiring its synthesis, a common route involves the ortho-lithiation of 2-chlorophenol followed by reaction with a trialkyl borate and subsequent hydrolysis. It is often advantageous to use the pinacol ester protected form, 3-Chloro-4-hydroxyphenylboronic acid pinacol ester, which is also commercially available, to avoid potential complications with the free boronic acid in the subsequent etherification step.[6][7][8]
A general procedure for the synthesis of a similar phenylboronic acid, 3-chlorophenylboronic acid, involves the reaction of a Grignard reagent with trimethyl borate at low temperatures.[5][9][10] This is followed by an acidic workup to hydrolyze the borate ester.
Preparation of 3,5-Dimethoxybenzyl bromide
3,5-Dimethoxybenzyl bromide is the second key intermediate. It can be synthesized from the corresponding 3,5-dimethoxybenzyl alcohol via a nucleophilic substitution reaction. A common method involves treating the alcohol with a brominating agent such as phosphorus tribromide or hydrobromic acid. Commercial availability of this reagent often makes its synthesis in the lab unnecessary.[11][12][13][14]
Part 2: Williamson Ether Synthesis of the Target Molecule
The cornerstone of this synthesis is the Williamson ether synthesis, a reliable and widely used method for forming ethers from an alkoxide and an organohalide.[9] In this case, the phenoxide is generated from 3-Chloro-4-hydroxyphenylboronic acid (or its pinacol ester) by a suitable base, which then undergoes an SN2 reaction with 3,5-dimethoxybenzyl bromide.
Caption: Williamson ether synthesis workflow.
Rationale for Reagent Selection
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Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to form the phenoxide without being overly harsh, which could potentially lead to side reactions or decomposition of the boronic acid moiety.[15] Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions.[16]
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Solvent: Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[15] N,N-Dimethylformamide (DMF) or acetonitrile are commonly used and effective solvents for this reaction.[9]
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Temperature: The reaction is typically conducted at an elevated temperature, generally between 50-100 °C, to ensure a reasonable reaction rate.[9]
Experimental Protocol: Etherification
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Chloro-4-hydroxyphenylboronic acid pinacol ester | 254.52 | 1.0 | 1.0 |
| 3,5-Dimethoxybenzyl bromide | 231.09 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-hydroxyphenylboronic acid pinacol ester (1.0 eq) and potassium carbonate (2.0 eq).
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Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
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Add 3,5-dimethoxybenzyl bromide (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pinacol ester of the target molecule.
Deprotection of the Boronic Acid Pinacol Ester (If Applicable)
If the pinacol ester of 3-Chloro-4-hydroxyphenylboronic acid was used, a final deprotection step is necessary to yield the free boronic acid. Several methods are available for the deprotection of pinacol boronate esters.[11][12][13] A common and effective method involves transesterification with a diol followed by hydrolysis or treatment with an acid.
Experimental Protocol: Deprotection
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Dissolve the purified pinacol ester in a mixture of acetone and water.
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Add an excess of a strong acid, such as hydrochloric acid.
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Stir the mixture at room temperature for several hours or until deprotection is complete (monitored by TLC or LC-MS).
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Remove the acetone under reduced pressure.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid.
Conclusion
The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid. By understanding the principles of the Williamson ether synthesis and making informed choices regarding reagents and reaction conditions, researchers can efficiently produce this valuable chemical intermediate. The option to use a protected form of the boronic acid offers an alternative route that can minimize potential side reactions and simplify purification. This guide serves as a foundational resource for researchers and professionals in the fields of drug development and materials science, enabling the advancement of their respective research endeavors.
References
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Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. - chem.ox.ac.uk. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. Available at: [Link]
-
Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]
-
in the chemical literature: Williamson ether synthesis - YouTube. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
3-Chloro-4-hydroxyphenylboronic acid, pinacol ester. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
3-Chloro-4-hydroxyphenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 4. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
